REACTION_SMILES
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[Cl:19][CH2:20][Cl:21].[N:10](=[C:11]=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][OH:7])[cH:8][cH:9]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([CH2:6][OH:7])[cH:8][cH:9]1)[C:11]([NH:10][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(CO)cc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1)Nc1ccc(CO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |